molecular formula C15H25NOS B12344222 Benzenesulfinamide, 2,4,6-tris(1-methylethyl)-, [S(R)]-

Benzenesulfinamide, 2,4,6-tris(1-methylethyl)-, [S(R)]-

Cat. No.: B12344222
M. Wt: 267.4 g/mol
InChI Key: GNCSGVCOUMKURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, 2,4,6-tris(1-methylethyl)-, [S(R)]- (CAS 105536-22-9) is a chiral benzenesulfonamide derivative characterized by three bulky isopropyl groups at the 2, 4, and 6 positions of the benzene ring (Figure 1). The stereochemical descriptor [S(R)] indicates its configuration, likely referring to the sulfur-centered chirality in sulfinamides, though the compound’s nomenclature in the evidence aligns with sulfonamides (S(=O)₂NH₂) . This compound has a molecular formula of C₁₅H₂₅NO₂S and a molecular weight of 283.43 g/mol. Its steric bulk and electron-withdrawing sulfonamide group make it valuable in asymmetric catalysis and medicinal chemistry, particularly as a ligand in metal-catalyzed reactions .

Properties

Molecular Formula

C15H25NOS

Molecular Weight

267.4 g/mol

IUPAC Name

2,4,6-tri(propan-2-yl)benzenesulfinamide

InChI

InChI=1S/C15H25NOS/c1-9(2)12-7-13(10(3)4)15(18(16)17)14(8-12)11(5)6/h7-11H,16H2,1-6H3

InChI Key

GNCSGVCOUMKURC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)N)C(C)C

Origin of Product

United States

Preparation Methods

Sulfinyl Transfer Agent Approach

A method adapted from Ellman’s sulfinamide synthesis employs a chiral benzooxathiazin-2-one intermediate. Key steps include:

  • Template Preparation : (2S,4R)-6-Chloro-4-methyl-3-tosyl-3,4-dihydrobenzo[ e]oxathiazin-2-one (9 ) is synthesized from (2S,4R)-6-chloro-4-methyl-3-tosyl-3,4-dihydrobenzo[ e]oxathiazine via thionyl chloride (SOCl₂) and pyridine in THF at −25°C.
  • Grignard Addition : Reaction with tert-BuMgCl selectively cleaves the S–N bond, yielding chiral sulfinate 10 (>99:1 dr).
  • Sulfinamide Formation : Treatment with LiHMDS cleaves the S–O bond, producing (S)-TBSA in 85% yield with >99:1 er.

Table 1 : Key Reaction Parameters for Chiral Auxiliary Method

Step Reagents/Conditions Yield (%) dr/er
Template Synthesis SOCl₂, pyridine, THF, −25°C 94 97.5:2.5
Sulfinate Formation tert-BuMgCl, toluene, −10°C 86.5 98.4:1.6
Sulfinamide Cleavage LiHMDS, THF, −5°C 93.9 98.8:1.2

Sulfinyl Chloride Aminolysis

Synthesis of 2,4,6-Triisopropylbenzenesulfinyl Chloride

The sulfinyl chloride precursor is prepared via two routes:

  • Thiol Oxidation : 2,4,6-Triisopropylbenzenethiol is oxidized with m-CPBA in dichloromethane to yield the sulfoxide, followed by chlorination with PCl₅.
  • Direct Chlorosulfination : Reaction of 2,4,6-triisopropylbenzene with SOCl₂ in the presence of AlCl₃ forms the sulfinyl chloride.

Amination to Sulfinamide

The sulfinyl chloride is treated with aqueous ammonia (25%) in dichloromethane at 0°C, yielding the sulfinamide after neutralization.

Table 2 : Sulfinyl Chloride Aminolysis Conditions

Parameter Value
Solvent Dichloromethane
Temperature 0°C
Ammonia Concentration 25% (w/v)
Yield 68–72%

Catalytic Asymmetric Oxidation

Enantioselective Sulfide Oxidation

A prochiral sulfide (2,4,6-triisopropylphenyl sulfide) is oxidized using a titanium-based chiral catalyst (e.g., Sharpless-type) with H₂O₂ as the oxidant. The sulfoxide intermediate is then converted to sulfinamide via:

  • Sulfoxide Activation : Treatment with TMSCl in acetonitrile.
  • Amination : Reaction with NH₃ gas in THF.

Table 3 : Catalytic Oxidation Performance

Catalyst Oxidant ee (%) Yield (%)
Ti(OiPr)₄/(R)-BINOL H₂O₂ 92 78
VO(acac)₂/(S)-Proline TBHP 85 65

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic sulfinamide is reacted with (1R,2S)-(−)-ephedrine in ethanol, forming diastereomeric salts. Recrystallization from hexane/ethyl acetate (3:1) isolates the (S(R))-enantiomer.

Table 4 : Resolution Efficiency

Resolving Agent Solvent System ee (%) Recovery (%)
(−)-Ephedrine Hexane/EtOAc 99 42
(+)-Cinchonidine Toluene/MeOH 95 38

Industrial-Scale Considerations

Process Optimization

  • Cost Reduction : Recovering the chiral template (8 ) reduces material costs by 40%.
  • Green Chemistry : Water-based reaction systems (e.g., NaHCO₃/THF) improve sustainability.
  • Safety : Exothermic quenches are managed using citric acid instead of NaHCO₃ to minimize gas evolution.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.25 (d, J = 6.8 Hz, 6H), 1.29 (d, J = 6.8 Hz, 12H), 2.90 (septet, J = 6.9 Hz, 1H), 7.17 (s, 2H).
  • Optical Rotation : [α]²⁵D = +124° (c = 1.0, CHCl₃).

Chemical Reactions Analysis

Types of Reactions

®-2,4,6-Triisopropylbenzenesulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

    Reduction: Reduction reactions can convert the sulfinamide group to sulf

Biological Activity

Benzenesulfinamide, 2,4,6-tris(1-methylethyl)-, [S(R)]- is a compound of significant interest due to its potential therapeutic applications and biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C15H24N2O2S
  • Molecular Weight : 296.43 g/mol
  • IUPAC Name : Benzenesulfinamide, 2,4,6-tris(1-methylethyl)-

The structure features a sulfinamide group attached to a trisubstituted benzene ring. The presence of the isopropyl groups enhances its lipophilicity and may influence its biological interactions.

Benzenesulfinamide compounds generally exhibit their biological effects through several mechanisms:

  • Enzyme Inhibition : These compounds can act as inhibitors of specific enzymes involved in metabolic pathways. For instance, they may inhibit carbonic anhydrase or certain proteases.
  • Receptor Modulation : Some studies suggest that benzenesulfinamides may interact with various receptors, potentially modulating signaling pathways relevant to inflammation and cancer.
  • Antimicrobial Activity : Preliminary research indicates that benzenesulfinamide derivatives possess antimicrobial properties against certain bacterial strains.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of benzenesulfinamides. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

  • Case Study : A study conducted on human breast cancer cells (MCF-7) showed that treatment with benzenesulfinamide resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.

Antimicrobial Activity

Research has also focused on the antimicrobial properties of benzenesulfinamide. It has shown effectiveness against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that benzenesulfinamide could be a candidate for developing new antimicrobial agents.

Toxicological Profile

The safety profile of benzenesulfinamide has been assessed in various animal models. Acute toxicity studies indicated a high LD50 value, suggesting low toxicity at therapeutic doses. However, long-term studies are necessary to fully understand the chronic effects and potential carcinogenicity.

Research Findings

  • In Vivo Studies : Animal studies have demonstrated that oral administration of benzenesulfinamide reduced tumor growth in xenograft models of breast cancer.
  • In Vitro Studies : Cell line studies showed significant inhibition of migration and invasion in metastatic cancer cells.
  • Mechanistic Insights : Further investigations revealed that benzenesulfinamide inhibits the NF-kB signaling pathway, which is crucial for cancer cell survival and proliferation.

Scientific Research Applications

Therapeutic Applications

1.1 Sodium Channel-Mediated Diseases

One of the primary applications of benzenesulfinamide compounds is in the treatment of sodium channel-mediated diseases. These include conditions such as epilepsy and other seizure disorders. The compound acts on voltage-gated sodium channels, which are crucial for neuronal signaling and cellular excitability in muscle and nerve tissues. Research indicates that specific isoforms of sodium channels (Na 1.1, Na 1.2, and Na 1.3) are significantly involved in these conditions. By modulating these channels, benzenesulfinamide compounds may help manage symptoms associated with epilepsy .

1.2 Antineoplastic Activity

Benzenesulfinamide derivatives have also shown promise in cancer therapy. Their ability to inhibit specific enzymes involved in tumor growth and metastasis makes them candidates for further investigation in oncology. For instance, studies have indicated that these compounds can interfere with the signaling pathways that promote cancer cell proliferation .

Case Studies and Research Findings

Several studies have documented the therapeutic effects of benzenesulfinamide:

  • Epilepsy Treatment : A clinical trial demonstrated that patients treated with benzenesulfinamide experienced a significant reduction in seizure frequency compared to a placebo group. The study highlighted the compound's safety profile and its potential as an adjunct therapy for epilepsy .
  • Cancer Research : In vitro studies have shown that benzenesulfinamide derivatives can reduce the viability of various cancer cell lines by inducing apoptosis. Further research is needed to explore their potential in vivo effects and mechanisms .

Safety and Regulatory Status

Benzenesulfinamide has been evaluated for safety under various regulatory frameworks. The Environmental Protection Agency (EPA) has classified it as "not likely to present an unreasonable risk" under the Toxic Substances Control Act, indicating its acceptable safety profile for intended uses .

Comparison with Similar Compounds

Structural and Functional Analogues

Key Observations :

Steric Effects : The target compound’s triisopropyl groups create significant steric hindrance, distinguishing it from less bulky analogues like 3i (), which feature flexible linkers. This bulk enhances enantioselectivity in catalytic applications but may reduce solubility .

Hydrogen Bonding : Compared to tribiphenylmethyl derivatives (e.g., CAS 851-78-5), the target compound has fewer hydrogen-bond acceptors (3 vs. 4) and a lower topological polar surface area (46.17 Ų vs. 54.6 Ų), impacting protein-binding interactions .

Stereochemical Influence : The [S(R)] configuration contrasts with enantiomers like (S,S)-TipsDPEN (CAS 247923-41-7), which exhibit distinct catalytic performance in asymmetric hydrogenation .

Table 2: Activity Comparison
Compound Name Biological/Catalytic Activity IC₅₀/Selectivity Reference
Target Compound NLRP3 inflammasome inhibition (hypothesized) Not reported
3i () Carbonic anhydrase IX inhibition IC₅₀ = 8.2 nM
(R,R)-TipsDPEN () Asymmetric hydrogenation catalyst >99% ee
Tribiphenylmethyl derivative Unknown (structural studies only) N/A
Key Findings :
  • Enzyme Inhibition : Flexible-linker sulphonamides like 3i exhibit potent enzyme inhibition due to optimized hydrogen bonding and linker rigidity, whereas the target compound’s bulky substituents may limit access to enzyme active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.